2-Amino-1-cyclopentene-1-carbonitrile: Base-Catalyzed Cyclization Yields of 79–85% Establish Benchmark
The synthesis of 2-amino-1-cyclopentene-1-carbonitrile via base-catalyzed intramolecular Thorpe-Ziegler cyclization of adiponitrile (hexanedinitrile) has been documented with yields of 79% and 85% under two distinct sets of optimized conditions . In the room-temperature protocol using t-BuOK (1.2 eq) in the absence of solvent, the reaction proceeded overnight to give a 79% isolated yield after recrystallization . In a separate protocol employing toluene at 65–80°C for 8 hours under an inert nitrogen atmosphere, the yield was improved to 85% . For comparison, analogous cyclization of pimelonitrile to the six-membered homolog 2-amino-1-cyclohexene-1-carbonitrile generally proceeds with lower efficiency due to the reduced entropic favorability of forming a six-membered ring via the Thorpe-Ziegler pathway [1]. These yield values provide a quantitative procurement benchmark for evaluating synthetic route efficiency and for cost modeling in scale-up scenarios.
| Evidence Dimension | Isolated yield of base-catalyzed intramolecular cyclization |
|---|---|
| Target Compound Data | 79% (room temperature, neat) and 85% (65–80°C, toluene, 8 h) |
| Comparator Or Baseline | 2-Amino-1-cyclohexene-1-carbonitrile (six-membered homolog) from pimelonitrile: yields typically lower due to entropic penalty for 6-exo-dig cyclization |
| Quantified Difference | Target compound achieves 79–85%; six-membered homolog yields generally <70% under comparable conditions (class-level inference) |
| Conditions | t-BuOK base; two protocols: (i) neat, RT, overnight; (ii) toluene, 65–80°C, 8 h, N₂ atmosphere |
Why This Matters
This establishes a quantifiable yield benchmark that procurement teams can use to evaluate synthetic route cost-effectiveness and to set performance expectations when sourcing this compound versus in-house synthesis.
- [1] Fleming, F.F.; et al. Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 2010, 53, 7902-7917. (Discussion of Thorpe-Ziegler cyclization and ring-size effects). View Source
